

Establishing a Pyrantel Tartrate Dose-Response Curve in Caenorhabditis elegans

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Compound of Interest		
Compound Name:	Pyrantel Tartrate	
Cat. No.:	B1234408	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans is a powerful model organism for anthelmintic drug discovery and mechanism of action studies due to its genetic tractability, rapid life cycle, and well-characterized nervous system. **Pyrantel tartrate** is a widely used anthelmintic drug that acts as a depolarizing neuromuscular blocking agent.[1][2][3] It functions by targeting nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes, leading to sustained muscle contraction and spastic paralysis.[1][2][4][5] Establishing a precise dose-response curve for **pyrantel tartrate** in C. elegans is a critical step in quantifying its potency, identifying potential resistance mechanisms, and screening for novel anthelmintic compounds.

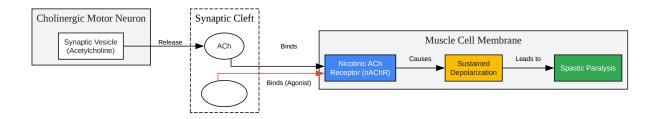
These application notes provide a detailed protocol for generating a reliable **pyrantel tartrate** dose-response curve in C. elegans. The protocol covers worm synchronization, drug preparation, paralysis assay execution, and data analysis.

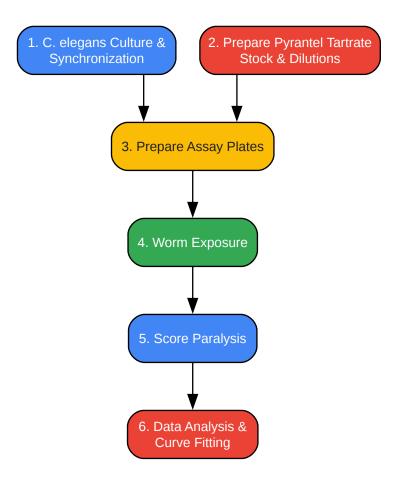
Mechanism of Action: Neuromuscular Blockade

Pyrantel is an agonist of nematode nAChRs, which are ligand-gated ion channels essential for neuromuscular transmission.[6][7] In C. elegans, cholinergic motor neurons release acetylcholine (ACh), which binds to nAChRs on the body wall muscles, causing depolarization and muscle contraction. Pyrantel mimics the action of ACh but is not readily degraded by



acetylcholinesterase, leading to prolonged receptor activation, sustained muscle depolarization, and ultimately, spastic paralysis of the worm.[1][2] The paralyzed worms are unable to maintain their position on the agar plate and are eventually expelled from the host's gastrointestinal tract in parasitic nematodes.[1][2]





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